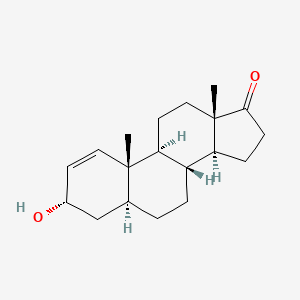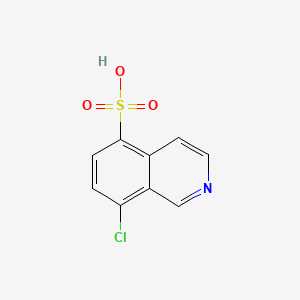
Desmethyl Cyclobenzaprine N-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Cyclobenzaprine N-β-D-Glucuronide is a biochemical compound with the molecular formula C25H27NO6 and a molecular weight of 437.48 g/mol . It is a metabolite of cyclobenzaprine, a muscle relaxant commonly used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of Desmethyl Cyclobenzaprine N-β-D-Glucuronide involves the N-demethylation of cyclobenzaprine followed by glucuronidation. The N-demethylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . The glucuronidation step involves the conjugation of the demethylated product with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes .
Analyse Des Réactions Chimiques
Desmethyl Cyclobenzaprine N-β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the molecule, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Applications De Recherche Scientifique
Desmethyl Cyclobenzaprine N-β-D-Glucuronide is primarily used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of cyclobenzaprine metabolites.
Biology: The compound is used to study metabolic pathways and enzyme kinetics involving glucuronidation.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of cyclobenzaprine and its metabolites.
Industry: It is used in the development of analytical methods for drug testing and forensic toxicology.
Mécanisme D'action
The mechanism of action of Desmethyl Cyclobenzaprine N-β-D-Glucuronide is closely related to that of its parent compound, cyclobenzaprine. Cyclobenzaprine acts as a 5-HT2 receptor antagonist, relieving muscle spasms through its action on the central nervous system at the brain stem . The glucuronidation of desmethyl cyclobenzaprine enhances its solubility and facilitates its excretion via the kidneys .
Comparaison Avec Des Composés Similaires
Desmethyl Cyclobenzaprine N-β-D-Glucuronide can be compared to other glucuronidated metabolites of tricyclic compounds, such as:
Amitriptyline N-β-D-Glucuronide: Similar in structure and metabolic pathway, but derived from the antidepressant amitriptyline.
Nortriptyline N-β-D-Glucuronide: Another tricyclic antidepressant metabolite with similar glucuronidation.
Clomipramine N-β-D-Glucuronide: Derived from clomipramine, used in the treatment of obsessive-compulsive disorder.
The uniqueness of this compound lies in its specific application in studying the metabolism of cyclobenzaprine and its role in muscle relaxation therapy .
Propriétés
Numéro CAS |
67200-84-4 |
|---|---|
Formule moléculaire |
C25H27NO6 |
Poids moléculaire |
437.492 |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[3-(dibenzo[1,2-a:1/',2/'-e][7]annulen-11-ylidene)propyl-methylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20-24,27-29H,6,14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1 |
Clé InChI |
LOSRUFDBUVVKIR-OSFFKXSWSA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
1-Deoxy-1-[[3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylamino]-β-D-glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


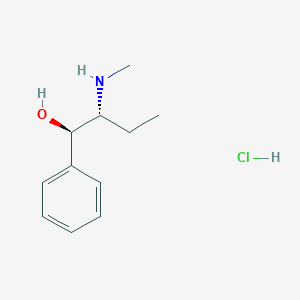
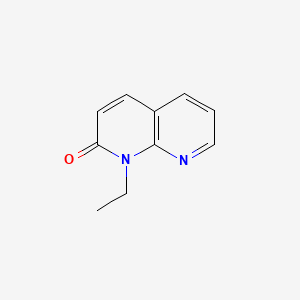
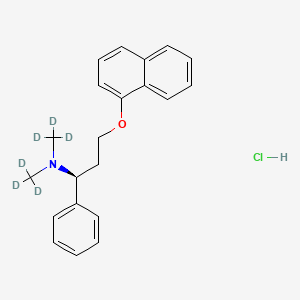
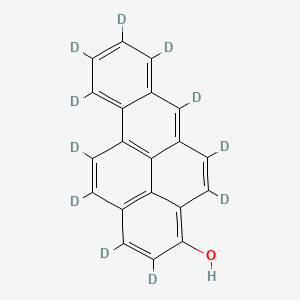
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)
